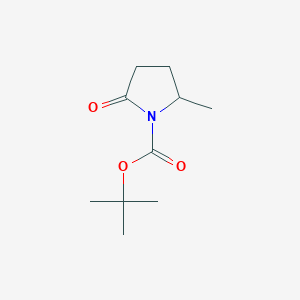

tert-butyl 2-methyl-5-oxopyrrolidine-1-carboxylate

Description

Ring Puckering and Pseudorotation

The pyrrolidine ring adopts envelope or twisted conformations due to inherent ring strain and steric effects. Key features include:

- tert-Butyl group : Bulky and electron-withdrawing, stabilizing the N1-carboxylate region.

- 5-Oxo group : Conjugation with the adjacent C4 atom creates partial double-bond character, restricting ring flexibility at positions 4 and 5.

- 2-Methyl group : Introduces steric hindrance, favoring twisted conformations to minimize strain.

Conformational analysis using pseudorotation parameters (phase angle P and puckering amplitude Φ) reveals a preference for C2-endo or C3-exo puckering modes, depending on solvent and temperature.

Electronic and Steric Influences

| Feature | Impact on Conformation |

|---|---|

| tert-Butyl ester | Stabilizes N1 through electron withdrawal |

| 5-Oxo group | Restricts C4–C5 bond rotation |

| 2-Methyl group | Favors twisted forms to alleviate strain |

Tautomerism and Ring-Chair Inversion Dynamics

Ring Inversion Barriers

Pyrrolidine rings undergo ring inversion (chair-like interconversion), but substituents modulate this process:

- tert-Butyl group : High steric demand reduces inversion frequency.

- 5-Oxo group : Electron-withdrawing effects increase ring rigidity.

- 2-Methyl group : Exacerbates steric clashes during inversion.

Comparative Analysis of 4-Oxo vs. 5-Oxo Pyrrolidine Isomers

Structural and Electronic Differences

| Property | 5-Oxo Isomer (Target Compound) | 4-Oxo Isomer (CID 58432539) |

|---|---|---|

| Oxo Position | C5 (adjacent to N1) | C4 (opposite to N1) |

| Ring Strain | Higher (conjugation at C5) | Lower (isolated carbonyl) |

| Hydrogen Bonding | Limited (C5=O not H-bond donor) | Possible (C4=O participates in H-bonds) |

| Reactivity | Nucleophilic attack at C4–C5 region | Electrophilic activation at C3–C4 |

Properties

IUPAC Name |

tert-butyl 2-methyl-5-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7-5-6-8(12)11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEYKPKCVNDLCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128372-77-0 | |

| Record name | tert-butyl 2-methyl-5-oxopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methyl-5-oxopyrrolidine-1-carboxylate typically involves the protection of the amine group using the Boc group. One common method involves the reaction of 5-methylpyrrolidin-2-one with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating to ensure complete protection of the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. This method allows for efficient and sustainable synthesis by continuously mixing the reactants in a controlled environment . The use of flow microreactors enhances the reaction efficiency and reduces the production time compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-methyl-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: 5-Methylpyrrolidin-2-one.

Substitution: 5-Methylpyrrolidin-2-one with a free amine group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Tert-butyl 2-methyl-5-oxopyrrolidine-1-carboxylate has been investigated for its potential anticancer effects. Research indicates that derivatives of pyrrolidine, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The structural characteristics of this compound suggest its potential as an enzyme inhibitor. The compound may interact with specific enzymes involved in metabolic pathways, which is crucial for developing therapeutic agents targeting cancer progression and other diseases .

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits. Its ability to cross the blood-brain barrier enhances its potential in treating neurodegenerative diseases by mitigating processes associated with neuronal damage.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. It is used in the preparation of various derivatives that possess enhanced pharmacological properties. The compound's stability and reactivity under specific conditions make it suitable for synthesizing complex organic molecules through multi-step reactions .

Photocatalysis

Recent advancements have highlighted the use of this compound in photocatalytic processes. It can generate amidyl radicals upon single-electron reduction when used with organic photocatalysts like Eosin Y. This application is particularly relevant in the intermolecular amidation of arenes, showcasing its utility in developing new synthetic methodologies .

Data Tables and Case Studies

A study published in Trans Tech Publications investigated the synthesis of pyrrolidine derivatives, including this compound, and their cytotoxicity against human cancer cell lines. The results indicated that these compounds significantly inhibited cell growth, demonstrating the potential for further development as anticancer agents.

Case Study 2: Enzyme Inhibition Mechanism

In a pharmacological study, researchers explored the enzyme inhibition properties of this compound. The findings revealed that the compound effectively inhibited specific enzymes linked to metabolic pathways associated with cancer progression, providing insights into its therapeutic applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-5-oxopyrrolidine-1-carboxylate primarily involves its role as a protecting group for amines. The Boc group protects the amine from unwanted reactions during synthetic processes. Upon removal of the Boc group under acidic conditions, the free amine can participate in various chemical reactions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The tert-butyl carbamate group in the target compound provides robust amine protection, which contrasts with derivatives bearing halogen or aromatic substituents. Below is a comparative analysis:

a. Halogen-Substituted Pyrrolidine Derivatives

- tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Substituents: Bromo, methoxy, and pyridyloxy groups. Applications: Likely intermediates for ligands or catalysts in organometallic chemistry.

b. Spiro-Pyrrolidine-Oxindole Derivatives

Compounds such as tert-butyl (2S)-2-({...}pyrrolidine-1-carboxylate (328) () exhibit:

- Substituents : Spiro-oxindole core, triisopropylsilyl ethynyl groups.

- Molecular Weight : 628.35 g/mol (vs. ~199 g/mol estimated for the target compound).

- Applications : Bioactive molecules targeting enzymes (e.g., kinases) due to the oxindole moiety, a common pharmacophore in drug discovery.

c. Chiral Analogs

The (2R)-2-methyl enantiomer () highlights the importance of stereochemistry in drug design, where enantiopurity impacts biological activity and metabolic stability.

Biological Activity

Tert-butyl 2-methyl-5-oxopyrrolidine-1-carboxylate, a compound with a unique pyrrolidine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development.

- Molecular Formula : C11H17NO3

- Molar Mass : Approximately 213.26 g/mol

The compound is characterized by its oxopyrrolidine structure, which facilitates interactions with various biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects.

Key Mechanisms:

- NMDA Receptor Antagonism : Studies indicate that this compound can inhibit NMDA receptor activity, which is crucial in various cancer types, including hepatocellular carcinoma (HCC) and colorectal cancer .

- Cytotoxic Effects : The compound has demonstrated the ability to augment the cytotoxic effects of established anti-cancer drugs like sorafenib in HCC cells, suggesting a potential role as an adjunct therapy .

Biological Activity Data

The following table summarizes the biological activities and effects observed in various studies:

Case Studies

- Murine Hepatocellular Carcinoma Study :

- Calcium Imaging Assays :

Research Findings

Recent research highlights the compound's versatility as a building block in drug synthesis and its potential therapeutic applications:

- Drug Development : Its structural properties allow for modifications that can enhance pharmacological profiles, making it a candidate for further investigation in medicinal chemistry.

- Therapeutic Potential : The compound's activity against NMDA receptors opens avenues for exploring its role in pain management and neurodegenerative diseases where NMDA receptor modulation is beneficial .

Q & A

Q. What are the optimized synthetic routes for tert-butyl 2-methyl-5-oxopyrrolidine-1-carboxylate, and how are intermediates characterized?

A common method involves mixed anhydride formation using carbodiimide coupling agents. For example, a carboxylate precursor is reacted with isobutyl chloroformate and DIPEA in CH₂Cl₂, followed by amine coupling (e.g., 2-amino-2-methylpropanol). Reaction progress is monitored via LC-MS for intermediate consumption. Purification employs flash chromatography (silica gel, ethyl acetate/hexane gradient), yielding ~59% product. Key characterization includes melting point (114–116°C), NMR (1H/13C), IR (carbonyl stretch at ~1700 cm⁻¹), and HRMS .

Q. How is the stereochemical integrity of chiral derivatives (e.g., (R)- or (S)-enantiomers) ensured during synthesis?

Chiral resolution or asymmetric catalysis is critical. For instance, enantiopure tert-butyl pyrrolidine carboxylates are synthesized using chiral auxiliaries or enantioselective cyclization. Purity is confirmed via chiral HPLC or polarimetry. Structural validation may involve X-ray crystallography to assign absolute configurations .

Q. What safety protocols are recommended for handling this compound?

While no acute hazards are reported, standard precautions include PPE (gloves, goggles), ventilation, and avoiding inhalation/skin contact. Spills should be collected with inert absorbents. Store in sealed containers away from ignition sources. Stability data indicate no decomposition under recommended conditions (dry, 2–8°C) .

Advanced Research Questions

Q. How can reaction pathways be optimized to mitigate byproduct formation in mixed anhydride intermediates?

Byproduct formation (e.g., dimerization) is minimized by controlling stoichiometry (excess DIPEA) and reaction temperature (0–25°C). Real-time monitoring via LC-MS identifies incomplete conversion, prompting extended reaction times or reagent recharging. Post-reaction workup (acidic/basic washes) removes unreacted starting materials .

Q. What crystallographic methods are used to resolve structural ambiguities in pyrrolidine derivatives?

Single-crystal X-ray diffraction (SHELX programs) is employed for unambiguous structural determination. For example, tert-butyl 3-oxo-hexahydro-pyrazolo-pyridine carboxylate was analyzed using SHELXL-97, revealing bond lengths (C=O: 1.21 Å) and torsion angles critical for conformational analysis. Graph-set analysis (Etter’s method) further classifies hydrogen-bonding motifs .

Q. How does the tert-butyloxycarbonyl (Boc) group influence the compound’s reactivity in nucleophilic substitutions?

The Boc group acts as a transient protecting group, stabilizing the pyrrolidine ring while allowing selective deprotection (e.g., TFA/CH₂Cl₂) for further functionalization. Its steric bulk slows nucleophilic attack at the carbonyl carbon, enabling stepwise synthesis of complex derivatives. Kinetic studies show Boc removal proceeds via carbocation intermediates .

Q. What strategies are used to study the compound’s interactions with biological targets (e.g., enzymes)?

Molecular docking and MD simulations predict binding affinities to targets like proteases or kinases. In vitro assays (e.g., enzyme inhibition) validate interactions, with IC₅₀ values determined via fluorometric or colorimetric readouts. Structural analogs (e.g., brominated derivatives) enhance halogen bonding in active sites .

Methodological Considerations

Q. How are stability and shelf-life assessed under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. No significant decomposition is observed in inert atmospheres, but hydrolysis occurs in humid environments, forming 5-oxopyrrolidine carboxylic acid. Lyophilization extends shelf-life >24 months .

Q. What analytical techniques differentiate regioisomers in substituted pyrrolidine derivatives?

High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) resolve regioisomers. For example, NOE correlations distinguish methyl groups at C2 vs. C3 positions. IR spectroscopy further identifies substituent-specific vibrations (e.g., methoxy vs. hydroxyl) .

Q. How is the compound utilized in multicomponent reactions for library synthesis?

As a scaffold, it participates in Ugi or Passerini reactions, combining with aldehydes, amines, and isocyanides. Reaction optimization (e.g., solvent polarity, catalyst loading) enhances diastereoselectivity. Parallel synthesis workflows generate diverse libraries for high-throughput screening .

Tables

Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₉NO₃ | |

| Molecular Weight | 213.27 g/mol | |

| Melting Point | 114–116°C | |

| Boiling Point | Not reported (decomposes) | |

| logP (Octanol-Water) | ~1.2 (predicted) |

Table 2. Common Synthetic Derivatives and Applications

| Derivative | Application | Reference |

|---|---|---|

| Brominated (C3-Br) | Halogen bonding in drug design | |

| Chiral (R)-enantiomer | Asymmetric catalysis | |

| Spirocyclic analogs | Kinase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.